3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide
Description
3,5-Dinitrobenzoic acid (C₇H₄N₂O₆) is a nitro-substituted benzoic acid derivative with nitro groups at the 3- and 5-positions of the aromatic ring. It has a molecular weight of 212.11 g/mol, a melting point of 204–205°C, and is classified as hazardous due to its reactive nitro groups . The compound’s strong electron-withdrawing nitro groups enhance its acidity (pKa ~1.5) and influence its solubility in polar solvents like methanol and dimethylformamide (DMF) .
The second component, [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide, is a hybrid structure featuring a sulfanyl (-S-) bridge connecting a methanimidamide group to a 6-hydroxypyridine ring.
Properties
IUPAC Name |
3,5-dinitrobenzoic acid;(6-oxo-1H-pyridin-3-yl) carbamimidothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6.C6H7N3OS/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;7-6(8)11-4-1-2-5(10)9-3-4/h1-3H,(H,10,11);1-3H,(H3,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTDHZBMURFUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide typically involves multiple steps. One common method starts with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. This reaction is carried out using nitric acid in the presence of concentrated sulfuric acid . The resulting 3,5-dinitrobenzoic acid is then reacted with 6-hydroxypyridin-3-yl sulfanyl methanimidamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 3,5-diaminobenzoic acid derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Recent studies have highlighted the antibacterial properties of compounds derived from 3,5-dinitrobenzoic acid. For instance, coordination complexes involving nitrobenzoic acid derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 39 µg/L . The redox potential of these complexes plays a crucial role in their biological efficacy.
Antioxidant and Antimicrobial Properties
The compound has been investigated for its antioxidant capabilities. A related study demonstrated that derivatives of 3,5-dinitrobenzoic acid possess substantial antioxidant activity, making them potential candidates for therapeutic applications in oxidative stress-related diseases . Additionally, the antimicrobial efficacy of these compounds has been confirmed through various assays, showcasing their potential in pharmaceutical formulations.
Materials Science
In materials science, the formation of multicomponent solvate crystals using 3,5-dinitrobenzoic acid has been explored. These crystals exhibit unique structural properties that can be utilized in drug delivery systems and as functional materials in electronics . The ability to create stable crystalline forms enhances the compound's utility in developing new materials with tailored properties.
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the hydroxypyridinyl sulfanyl methanimidamide group can interact with biological macromolecules, potentially inhibiting their function. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrobenzoic Acid Isomers
The position of nitro groups on the benzoic acid backbone significantly alters physicochemical properties:
Key Findings :
- Melting Points : The 3,5-isomer has the highest melting point (204–205°C), attributed to symmetric nitro group placement enabling efficient crystal packing .
- Chromatographic Behavior : In displacement chromatography, 3,5-dinitrobenzoic acid exhibits a unique adsorption isotherm that intersects with dansyl-D-phenylalanine at high concentrations, complicating separation .
Sulfanyl-Pyridine Derivatives
Comparable compounds with sulfanyl-pyridine motifs include:
Key Findings :
- Reactivity : Sulfanyl groups in thiazolo-pyrimidine derivatives (e.g., compound 11b in ) participate in cyclization reactions under acidic conditions, a trait likely shared by [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide.
- Biological Activity: Pyridine-sulfanyl hybrids often exhibit enhanced bioavailability compared to non-sulfur analogs due to improved membrane permeability .
Biological Activity
3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide is a compound that combines the structural characteristics of 3,5-dinitrobenzoic acid with a pyridine-derived moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure : The compound consists of a benzoic acid core substituted with two nitro groups at the 3 and 5 positions, and a methanimidamide group linked to a hydroxypyridine. This unique structure influences its biological activity.
Physical Properties :
- Molecular Formula : C₉H₈N₄O₆S
- Molar Mass : 288.25 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Research indicates that derivatives of 3,5-dinitrobenzoic acid exhibit antimicrobial properties. A study demonstrated that 3,5-dinitrobenzoic acid derivatives were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antioxidant Properties
The compound has shown potential as an antioxidant. In vitro studies suggest that it can scavenge free radicals effectively, thus providing a protective effect against oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Anti-inflammatory Effects
Preliminary investigations have indicated that 3,5-dinitrobenzoic acid derivatives may possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study focused on the synthesis of various derivatives of 3,5-dinitrobenzoic acid and their antimicrobial activity. The results showed that compounds with the [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide moiety exhibited enhanced activity compared to the parent compound. The most effective derivative had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties, the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. It demonstrated a significant reduction in DPPH radical concentration, indicating strong scavenging activity comparable to established antioxidants such as ascorbic acid .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₄O₆S |
| Molar Mass | 288.25 g/mol |
| Solubility | Organic solvents |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
| DPPH Scavenging Activity | Comparable to ascorbic acid |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 3,5-dinitrobenzoic acid derivatives with sulfanyl-methanimidamide precursors. Key steps include:
- Nucleophilic substitution : Reacting thiol-containing intermediates (e.g., 6-hydroxypyridin-3-yl derivatives) with activated carbonyl groups.
- Catalysis : Use of base catalysts (e.g., K₂CO₃) or transition metals (e.g., Pd for cross-coupling) to enhance yield .
- Optimization : Employ Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, stoichiometry) and analyze outcomes via HPLC or NMR .
- Table: Critical Reaction Parameters
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 60–120°C | Higher temps favor coupling but risk decomposition |
| Solvent | DMF, THF, MeCN | Polar aprotic solvents improve solubility |
| Catalyst Loading | 1–5 mol% | Excess Pd increases side reactions |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., nitro, sulfanyl) and LC-MS for molecular ion verification .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect polymorphic transitions or decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.1 buffer ).
- Environmental Stress Testing : Expose the compound to varying humidity, light, and temperature to identify degradation pathways .
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers caused by impurities or measurement errors .
Q. What strategies mitigate interference from nitro group reduction during catalytic studies?
- Methodological Answer :
- Redox Buffers : Introduce stabilizing agents (e.g., ascorbic acid) to prevent unintended nitro-to-amine reduction .
- Electrochemical Monitoring : Use cyclic voltammetry to track redox behavior in real-time .
- Computational Modeling : Predict reduction potentials via DFT calculations to guide experimental design .
Q. What computational strategies are effective in predicting reaction pathways or intermediates for this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) to map energy landscapes and identify transition states .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions for novel derivatization .
Q. How can kinetic studies elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Stopped-Flow Spectroscopy : Measure rapid intermediate formation (e.g., sulfanyl radical species) .
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to trace reaction pathways via MS/MS fragmentation .
Data Reliability and Reproducibility
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Reference Standards : Cross-check with NIST-certified spectra or in-house synthesized controls .
- Solvent Calibration : Ensure deuterated solvent peaks are correctly referenced (e.g., DMSO-d₆ at 2.50 ppm) .
Ethical and Safety Considerations
Q. What safety protocols are critical for handling nitroaromatic and sulfanyl-containing compounds?
- Methodological Answer :
- Explosivity Risk : Store nitro derivatives in inert atmospheres (argon) and avoid grinding .
- Toxicity Mitigation : Use fume hoods for sulfanyl intermediates and monitor air quality for H₂S release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
